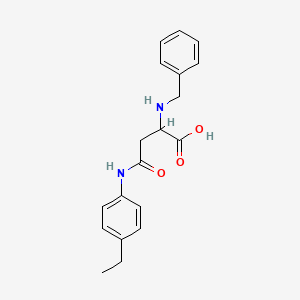

2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-14-8-10-16(11-9-14)21-18(22)12-17(19(23)24)20-13-15-6-4-3-5-7-15/h3-11,17,20H,2,12-13H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFBCQZYVBTXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine and ethylaniline derivatives, which are then subjected to a series of reactions including condensation, reduction, and oxidation to form the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: The benzylamino and ethylanilino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and ethylanilino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

The 4-oxobutanoic acid scaffold is versatile, with modifications at positions 2 and 4 leading to diverse biological and chemical properties. Below is a systematic comparison of 2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid with key analogs:

Structural and Functional Group Variations

Table 1: Substituent-Based Comparison

Spectral Analysis and Characterization

- The α,β-unsaturated analog underwent detailed spectral analysis (IR, NMR) to confirm its conjugated ketone structure, a method applicable to the target compound for verifying substituent positions .

Biologische Aktivität

Chemical Structure and Properties

2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid is an organic compound characterized by its unique functional groups, including benzylamino and ethylanilino moieties. Its molecular formula is with a CAS number of 1042743-09-8. The compound's structure facilitates various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from appropriate benzylamine and ethylaniline derivatives. Key steps include condensation, reduction, and oxidation processes, which can be optimized for yield and purity depending on the desired application.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the benzylamino and ethylanilino groups allows for the formation of hydrogen bonds and other interactions that can modulate enzyme activity or receptor function. This interaction may lead to significant changes in cellular processes, particularly in metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit enzyme inhibition properties, particularly relevant in studies involving metabolic disorders. For instance, compounds with similar structures have shown potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a condition linked to diabetes .

Case Studies

- Protection Against ER Stress : A study explored derivatives related to this compound, demonstrating their ability to protect pancreatic β-cells from ER stress-induced apoptosis. The most potent derivative exhibited an EC50 value of , indicating its effectiveness at low concentrations .

- Potential Anticancer Applications : Other studies have suggested that similar compounds may possess anticancer properties due to their ability to modulate cell signaling pathways involved in tumor growth and survival. The structural characteristics of this compound may enhance its efficacy in targeting cancer cells .

Comparative Analysis

A comparative analysis with related compounds shows that variations in the substituents can significantly affect biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Benzylamino)-4-(4-methylanilino)-4-oxobutanoic acid | Structure | Moderate enzyme inhibition |

| 2-(Benzylamino)-4-(4-propylanilino)-4-oxobutanoic acid | Structure | High enzyme inhibition |

| This compound | Structure | Significant protective effects against ER stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.